4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid
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Overview
Description
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, starting from simpler precursors. The process often includes halogenation, condensation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2,6-DIBROMO-4-{[(5E)-1-(4-FLUOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its complex structure, which includes multiple halogen atoms and functional groups
Properties
Molecular Formula |
C25H15Br2FN2O5S |
---|---|
Molecular Weight |
634.3 g/mol |
IUPAC Name |
4-[[2,6-dibromo-4-[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H15Br2FN2O5S/c26-19-10-14(11-20(27)21(19)35-12-13-1-3-15(4-2-13)24(33)34)9-18-22(31)29-25(36)30(23(18)32)17-7-5-16(28)6-8-17/h1-11H,12H2,(H,33,34)(H,29,31,36)/b18-9+ |
InChI Key |
RHGUMFWCGIBAII-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)Br)C(=O)O |
Origin of Product |
United States |
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